Parent Nucleoside Intrinsic Potency: >700-Fold Superiority Over the Sofosbuvir Scaffold in HCV Replicon
The deprotected parent nucleoside of the target compound — 4′-fluoro-2′-C-methyluridine — exhibits an HCV replicon EC₅₀ of 0.07 µM. In contrast, the parent nucleoside of sofosbuvir (2′-deoxy-2′-fluoro-2′-C-methyluridine) shows an EC₅₀ > 50 µM in the same assay system, representing a >700-fold difference in intrinsic cell-based antiviral activity before any prodrug enhancement [1]. This demonstrates that the 4′-fluoro-2′-C-methyl substitution pattern confers dramatically superior intracellular antiviral potential compared to the 2′-deoxy-2′-fluoro-2′-C-methyl motif employed in sofosbuvir.
| Evidence Dimension | Intrinsic antiviral activity of parent nucleoside in HCV subgenomic replicon assay |
|---|---|
| Target Compound Data | EC₅₀ = 0.07 µM (4′-fluoro-2′-C-methyluridine, parent nucleoside of AL-335) |
| Comparator Or Baseline | EC₅₀ > 50 µM (2′-deoxy-2′-fluoro-2′-C-methyluridine, parent nucleoside of sofosbuvir / PSI-7977) |
| Quantified Difference | >714-fold lower EC₅₀ (target compound scaffold vs. sofosbuvir scaffold) |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells; data collated in the same comparative table (Table 1, ACS Med Chem Lett 2022 Supporting Information) |
Why This Matters
For procurement decisions, this means the 4′-fluoro-2′-C-methyluridine scaffold delivers >700-fold greater baseline cellular antiviral activity than the sofosbuvir scaffold, providing a superior starting point for phosphoramidate prodrug optimization programs.
- [1] Schneller SW, Wang G, Smith DB, et al. Table 1: Anti-HCV Activity of Selected Ribonucleoside Analogs and Their Respective Phosphoramidate Prodrugs. ACS Med Chem Lett. 2022;13(2):160-167 (Supporting Information). PMC8887656. View Source
